molecular formula C22H18N2O4S2 B2555910 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide CAS No. 904827-96-9

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide

Cat. No.: B2555910
CAS No.: 904827-96-9
M. Wt: 438.52
InChI Key: GWIOIELRBURKFI-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole core linked to a 3-hydroxyphenyl group via an amide bond. The benzamide moiety is substituted with an ethanesulfonyl group at the 2-position, contributing to its electronic and steric properties.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-2-30(27,28)20-10-6-3-7-16(20)21(26)23-14-11-12-15(18(25)13-14)22-24-17-8-4-5-9-19(17)29-22/h3-13,25H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIOIELRBURKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride are commonly used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds with a benzothiazole structure, including N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide, exhibit promising anticancer activities. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the compound's ability to disrupt cancer cell signaling pathways, leading to reduced tumor growth in vitro and in vivo models .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of several key molecular targets. It has been observed to interact with proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins. This interaction promotes apoptosis in cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapies .

Antimicrobial Activity

2.1 Antibacterial and Antifungal Effects

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide has also been investigated for its antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various pathogenic bacteria and fungi, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains .

2.2 Applications in Pharmaceuticals

Given its antimicrobial properties, this compound could be incorporated into pharmaceutical formulations aimed at treating infections. Its ability to inhibit microbial growth positions it as an alternative to traditional antibiotics, particularly in an era of increasing antibiotic resistance .

Material Science Applications

3.1 UV Protection in Textiles

The compound has been explored for its application in enhancing the light fastness of textile materials. By incorporating N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide into textile fibers, manufacturers can improve the durability and longevity of fabrics exposed to sunlight . This application is particularly relevant for outdoor textiles and clothing.

3.2 Polymer Stabilization

In addition to textiles, the compound can be utilized as a stabilizer in polymer compositions to protect against ultraviolet degradation. This property is crucial for maintaining the integrity of plastics used in various consumer products and industrial applications .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models with minimal side effects on normal tissues
Study 2Antimicrobial EfficacyShowed broad-spectrum activity against both Gram-positive and Gram-negative bacteria; effective against fungal pathogens as well
Study 3Textile ApplicationsImproved light fastness properties when incorporated into fabric blends; potential for commercial textile applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, synthetic strategies, and functional properties:

BA99556: N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

  • Key Differences : Replaces the 2-ethanesulfonyl group with a 4-[(2-methylpiperidin-1-yl)sulfonyl] substituent.
  • Impact : The piperidine ring introduces basicity and bulkiness, likely improving lipid solubility and altering receptor-binding kinetics compared to the ethanesulfonyl group. The molecular weight (507.6244) is higher than the target compound’s estimated value, suggesting differences in pharmacokinetics .

N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

  • Key Differences : Lack sulfonyl groups; instead, 2-BTFBA incorporates a fluorine atom at the benzamide’s 2-position.
  • Impact: Fluorination in 2-BTFBA enhances electronegativity, improving nonlinear optical (NLO) properties.

N-(Benzo[d]thiazol-2-yl)benzamide (3ar)

  • Key Differences : Synthesized via oxidative coupling of benzaldehyde and benzo[d]thiazol-2-amine, yielding a simpler benzamide without hydroxyl or sulfonyl groups.
  • Impact : The synthesis achieved a 57% yield using TBHP and Bu4NI, highlighting efficiency differences compared to sulfonyl-containing analogs. The absence of a sulfonyl group may reduce polar interactions in biological systems .

3-(Benzoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

  • Key Differences: Features a thiazol-2-ylamino sulfonyl group on the phenyl ring, creating a bis-amide structure.

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl-(phenylmethyl)sulfamoyl]benzamide

  • Key Differences : Incorporates a methyl-benzyl sulfamoyl group instead of ethanesulfonyl.
  • Impact : The sulfamoyl group’s nitrogen center may confer greater flexibility in molecular interactions, while the benzyl group increases hydrophobicity .

Comparative Data Table

Compound Name / ID Substituents / Key Features Molecular Weight Notable Properties References
Target Compound 2-(ethanesulfonyl)benzamide Not reported Hypothesized enhanced electron withdrawal N/A
BA99556 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide 507.6244 Higher lipophilicity, basic piperidine moiety
2-BTBA / 2-BTFBA Benzamide / 2-fluorobenzamide Not reported Improved NLO properties (2-BTFBA)
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) No sulfonyl or hydroxyl groups Not reported 57% synthesis yield via oxidative coupling
3-(Benzoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide Thiazol-2-ylamino sulfonyl, bis-amide structure Not reported Enhanced hydrogen-bonding capacity

Key Findings and Implications

  • Sulfonyl vs.
  • Fluorine vs. Sulfonyl : Fluorine (2-BTFBA) improves optical properties, while sulfonyl groups enhance thermal and chemical stability .
  • Synthetic Efficiency : Oxidative coupling () and Friedel-Crafts methods () offer divergent pathways for benzamide derivatives, with yields and substituent compatibility varying significantly.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H19N3O3S
  • Molecular Weight : 373.44 g/mol
  • IUPAC Name : N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide exhibits various biological activities primarily through:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
  • Antioxidant Properties : It has been observed to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Data

The following table summarizes the biological activity findings related to N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide:

Activity Type Tested Against Results Reference
AntitumorVarious cancer cell linesInduced apoptosis; inhibited cell proliferation
AntimicrobialS. aureus, E. coliMIC values: 6.12 μM (S. aureus), 25 μM (E. coli)
AntioxidantDPPH radical scavengingSignificant scavenging activity observed

Case Study 1: Antitumor Activity

In a study examining the antitumor properties of benzothiazole derivatives, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide was tested against three different cancer cell lines (A549, HeLa, and MCF7). The compound exhibited a dose-dependent decrease in cell viability as measured by the MTS assay, with IC50 values indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against clinically relevant pathogens. The results demonstrated that it effectively inhibited the growth of S. aureus and E. coli, with zone of inhibition measurements supporting its potential use as an antibacterial agent in therapeutic applications.

Research Findings

Recent literature has highlighted the multifaceted biological activities of benzothiazole derivatives. The presence of specific functional groups in N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide enhances its interaction with biological targets, making it a promising candidate for further pharmacological development.

Summary of Findings

  • Antitumor Mechanism : Induces apoptosis via mitochondrial pathways.
  • Antimicrobial Mechanism : Disrupts bacterial cell wall synthesis.
  • Antioxidant Mechanism : Reduces oxidative stress through free radical scavenging.

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